3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine
CAS No.:
Cat. No.: VC16400015
Molecular Formula: C11H10N4S
Molecular Weight: 230.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N4S |
|---|---|
| Molecular Weight | 230.29 g/mol |
| IUPAC Name | 3-methyl-1-phenylpyrazolo[3,4-d][1,3]thiazol-5-amine |
| Standard InChI | InChI=1S/C11H10N4S/c1-7-9-10(13-11(12)16-9)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) |
| Standard InChI Key | PZUMTPJPVKRUHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1SC(=N2)N)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine (IUPAC name: 3-methyl-1-phenylpyrazolo[3,4-d] thiazol-5-amine) is a fused bicyclic system combining pyrazole and thiazole rings. Its molecular formula is C₁₁H₁₀N₄S, with a molecular weight of 230.29 g/mol. Key structural features include:
-
A methyl group at position 3 of the pyrazole ring.
-
A phenyl substituent at position 1.
-
An amine group at position 5 of the thiazole ring.
The compound’s canonical SMILES representation is CC1=NN(C2=C1SC(=N2)N)C3=CC=CC=C3, and its InChIKey is PZUMTPJPVKRUHJ-UHFFFAOYSA-N.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₄S |
| Molecular Weight | 230.29 g/mol |
| XLogP3 | 2.7 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 87.4 Ų |
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of pyrazolo[3,4-d]thiazole derivatives typically involves cyclization reactions. A patent by describes the use of Lawesson’s reagent for thiazole ring formation, which could be adapted for this compound. For example:
-
Intermediate Preparation: Condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with thiourea derivatives.
-
Cyclization: Treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in tetrahydrofuran (THF) at 40–60°C .
-
Purification: Isolation via aqueous workup and recrystallization from toluene/acetic acid mixtures .
Process Challenges
-
Solvent Selection: Substituting pyridine with THF improves safety and reduces toxicity .
-
Temperature Control: Maintaining 50–55°C during acetic acid addition prevents byproduct formation .
-
Yield Optimization: Patent data suggest yields exceeding 70% after recrystallization .
Applications in Drug Development
Anticancer Agents
The compound’s scaffold is being explored in dual CDK2/9 inhibitors to overcome chemoresistance in pancreatic adenocarcinoma.
Anti-inflammatory Therapeutics
Its IL-6 suppression capability positions it as a candidate for rheumatoid arthritis therapy, with improved selectivity over JAK inhibitors.
Hematopoietic Applications
Modification of the thiazole ring enhances thrombopoietin receptor binding, showing promise for platelet regeneration post-chemotherapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume